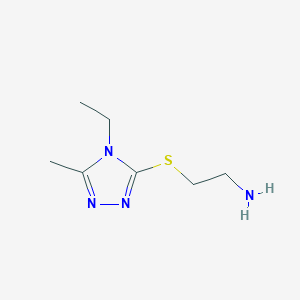

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains an ethyl group, a methyl group, and a thioether group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the ethyl and methyl groups attached to one of the carbon atoms in the ring, and the thioether group attached to the other carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, 1,2,4-triazole derivatives can undergo various reactions due to the presence of multiple reactive sites in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thioether group could potentially increase the compound’s lipophilicity .Scientific Research Applications

Biological and Pharmacological Activities

Analgesic and Neuroleptic Properties : Compounds in the 1,2,4-triazole class, which includes 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, have demonstrated a range of biological activities, including analgesic and neuroleptic effects. These compounds also exhibit diuretic, anti-inflammatory, and mild antimicrobial activities, and can serve as intermediates in the synthesis of various other biologically active structures (Salionov, 2015).

Antimicrobial Activities : Various derivatives of the 1,2,4-triazole compound have been synthesized and tested for antimicrobial activities. The studies have revealed that these compounds exhibit good to moderate activity against bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Chemical Properties and Synthesis

Synthesis and Structural Analysis : The synthesis of various derivatives of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine has been explored, revealing a diverse range of chemical reactions and pathways. These studies provide valuable insights into the physical and chemical properties of these compounds, aiding in the development of new drugs and biological agents (Hotsulia, 2018).

Optical Activity Studies : Research has also been conducted on the optical activity of certain S-derivatives of the 1,2,4-triazole compounds, which is crucial in drug design due to the differing biological activities of optical isomers. These findings can have significant implications in the development of chirally pure pharmaceuticals (Karpun et al., 2022).

Potential Applications in Drug Development

Inhibition of Lipoxygenase : Derivatives of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme linked to various inflammatory and allergic responses. This research opens avenues for the development of new anti-inflammatory drugs (Asghari et al., 2016).

Cancer Cell Migration and Growth Inhibition : Certain derivatives have shown effectiveness in inhibiting cancer cell migration and reducing the growth of melanoma, breast, and pancreatic cancer spheroids. This highlights their potential as candidates for anticancer therapy (Šermukšnytė et al., 2022).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole structure are known to affect a broad range of biochemical pathways .

Pharmacokinetics

It’s known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a similar 1,2,4-triazole structure have been found to exhibit a series of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, antidepressant, etc .

Action Environment

It’s known that thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility and stability of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine might be influenced by similar environmental factors.

properties

IUPAC Name |

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSIMMEVATLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.